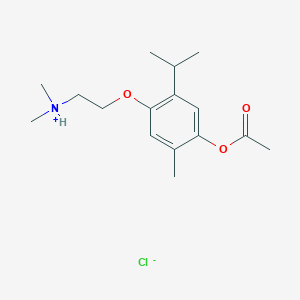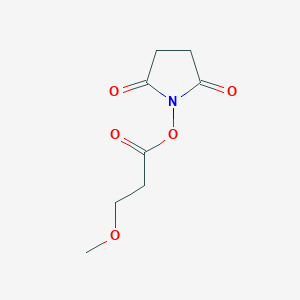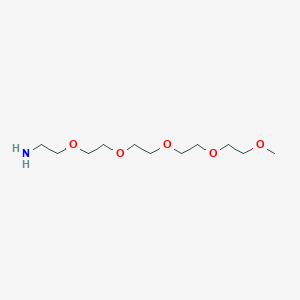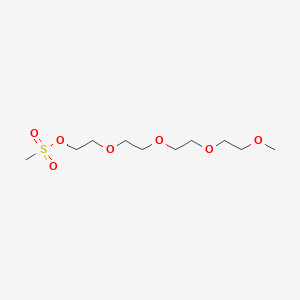
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-Benzylthio-1H-tetrazole is a tetrazole derivative that is used as a reactant in bioconjugate chemistry . This compound reacts with nucleophiles to form covalent bonds and can be immobilized on solid supports for use in stepwise synthesis of peptides or other molecules .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated .Molecular Structure Analysis
The molecular formula of 5-Benzylthio-1H-tetrazole is C8H8N4S . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Physical And Chemical Properties Analysis
5-Benzylthio-1H-tetrazole is a white to almost white powder to crystal . It has a melting point of 133 °C and is insoluble in water but soluble in methanol .Aplicaciones Científicas De Investigación
Ultrasound-Assisted Synthesis
Erdogan (2018) explored the use of ultrasound to improve the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. This study demonstrated that ultrasound can increase the efficiency of reactions and serve as an alternative to conventional methods. Computational studies using density functional theory (DFT) calculations were also conducted to investigate the reactions and chemical species involved, providing insights into the best computational techniques for simulating these molecules and reactions (Erdogan, 2018).
Antimicrobial and Antifungal Activity
Research by Gür et al. (2020) highlighted the design and synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Notably, some compounds showed significant DNA protective ability and strong antimicrobial activity against specific strains, suggesting potential for development into antimicrobial agents (Gür et al., 2020).
Anticancer Activity
Several studies have focused on the anticancer potential of 1,3,4-thiadiazole derivatives. Naskar et al. (2015) synthesized Schiff bases of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity in vivo, demonstrating significant inhibition of tumor growth and an increase in lifespan in treated mice (Naskar et al., 2015). Similarly, Chandra Sekhar et al. (2019) designed and synthesized novel 1,3,4-thiadiazole derivatives as anticancer and antitubercular agents, with some compounds showing significant in vitro antitumor activities against breast cancer and normal human cell lines (Chandra Sekhar et al., 2019).
Corrosion Inhibition
Zhang et al. (2019) investigated the use of thiadiazole derivatives as corrosion inhibitors for mild steel in CO2-saturated oilfield produced water. The study found that these compounds, including 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, exhibited high inhibition efficiencies, making them potential candidates for protecting pipelines during oil and gas extraction (Zhang et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














